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Compound of Interest

Compound Name:
5-(2-Methoxyethoxy)pyridin-2-

amine

Cat. No.: B7808187

Get Quote

Executive Summary
5-(2-Methoxyethoxy)pyridin-2-amine is a specialized heterocyclic building block often

employed in medicinal chemistry to optimize the solubility and metabolic stability of drug

candidates. Structurally, it consists of a 2-aminopyridine core—a privileged scaffold in kinase

inhibitors and CNS-active agents—functionalized at the 5-position with a 2-methoxyethoxy

(ME) side chain.

This guide focuses on the hydrophobicity (LogP) and distribution coefficient (LogD) of this

molecule. Unlike simple alkylated pyridines, the methoxyethoxy substituent introduces a "mini-

PEG" effect, modulating lipophilicity while enhancing aqueous solubility through hydrogen bond

acceptance. Understanding these properties is critical for predicting blood-brain barrier (BBB)

penetration and oral bioavailability.
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Property Value / Estimate Context

Molecular Formula C₈H₁₂N₂O₂

Molecular Weight 168.19 g/mol Fragment-like

Predicted LogP 0.4 – 0.8 Moderately hydrophilic

Predicted pKa (BH⁺) 6.5 – 7.0 Basic (Pyridine N)

LogD (pH 7.4) ~0.4 – 0.7
Mostly neutral at physiological

pH

Key Feature Amphiphilic Side Chain Solubilizing motif

Molecular Architecture & Physicochemical Profile
Structural Dissection
The hydrophobicity of this molecule is a sum of three distinct structural components:

The Pyridine Core: A heteroaromatic ring that is inherently less lipophilic than benzene (LogP

~0.65 vs 2.13) due to the nitrogen lone pair.

The 2-Amino Group: A strong hydrogen bond donor (HBD). It significantly lowers LogP via H-

bonding with water and increases basicity through resonance donation into the ring.

The 5-(2-Methoxyethoxy) Chain:

Ethylene Linker (-CH₂CH₂-): Adds lipophilicity (+LogP).

Ether Oxygen (-O-): Adds polarity and H-bond accepting (HBA) capacity (-LogP).

Terminal Methyl (-CH₃): Caps the chain, preventing ionization but adding slight lipophilicity.

The "Mini-PEG" Effect
The 2-methoxyethoxy group is a critical design element. In drug design, replacing a propyl

group with a methoxyethyl group typically lowers LogP by ~1.0–1.5 units while maintaining

similar steric bulk. However, in this specific molecule, the ether oxygen participates in an

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7808187?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


intramolecular H-bond network or interacts with solvent water, creating a solvation shell that

masks the hydrophobic carbon backbone.

SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) regarding

hydrophobicity contributions.
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Figure 1: Structural dissection of 5-(2-Methoxyethoxy)pyridin-2-amine showing the

competing contributions to overall lipophilicity.

Theoretical vs. Experimental Determination
Computational Prediction (cLogP)
Using fragment-based algorithms (e.g., ClogP, XlogP3), we can estimate the value by

comparing it to the known analog 2-amino-5-methoxypyridine (CAS: 10167-97-2).

Reference (2-Amino-5-methoxypyridine): LogP ≈ 0.50.

Modification: Addition of -CH₂-O-CH₂- fragment.

Calculation:

Addition of -CH₂- (x2): +1.0 LogP units.
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Addition of Ether -O-: -1.0 to -1.3 LogP units.

Net Change: ~ -0.2 to 0.0 units.[1]

Conclusion: The target molecule likely has a LogP in the range of 0.3 to 0.6, making it

slightly more hydrophilic than its methoxy analog.

Ionization and LogD
The 2-aminopyridine moiety has a pKa of approximately 6.8.

At pH 2.0 (Stomach): 100% Protonated (Cationic). LogD << LogP (Highly soluble).

At pH 7.4 (Blood): ~20% Protonated, 80% Neutral.

LogD Formula:

(for bases).

If LogP = 0.6 and pKa = 6.8:

.[2]

Implication: At physiological pH, the molecule remains moderately lipophilic, sufficient for

membrane permeability but soluble enough to avoid aggregation.

Experimental Protocols
To validate these theoretical values, two primary methods are recommended: the Shake-Flask

Method (Gold Standard) and RP-HPLC (High Throughput).

Protocol A: Miniaturized Shake-Flask (LogD @ pH 7.4)
Best for: Accurate, definitive data generation.

Materials:

n-Octanol (HPLC Grade, pre-saturated with buffer).

Phosphate Buffer Saline (PBS), pH 7.4 (pre-saturated with octanol).
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Test Compound: 5-(2-Methoxyethoxy)pyridin-2-amine (>98% purity).

UV-Vis Spectrophotometer or LC-MS/MS.

Workflow:

Phase Saturation: Mix n-octanol and PBS (1:1) for 24 hours. Separate phases.

Stock Preparation: Dissolve 1 mg of compound in 1 mL of pre-saturated PBS (aqueous

stock). Measure UV absorbance (

).

Partitioning:

In a 2 mL vial, add 500 µL of Aqueous Stock.

Add 500 µL of pre-saturated n-Octanol.

Vortex vigorously for 60 minutes at 25°C.

Centrifuge at 3000 rpm for 10 minutes to separate phases.

Quantification:

Carefully sample the aqueous phase (bottom).

Measure UV absorbance (

).

Calculation:

(Note: If using LC-MS, measure peak areas in both phases directly).

Protocol B: RP-HPLC Estimation (CHI Method)
Best for: Rapid screening of analogs.

Principle: Retention time (
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) on a C18 column correlates with hydrophobicity.

Workflow:

Column: Agilent Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm).

Mobile Phase: A: 10 mM Ammonium Acetate (pH 7.4); B: Acetonitrile.

Gradient: 0% to 100% B over 5 minutes.

Calibration: Run a set of standards with known LogP values (e.g., Pyridine, Aniline,

Acetophenone).

Plot: Create a calibration curve of

vs.

(capacity factor).

Determination: Inject target compound, measure

, and interpolate LogP from the curve.

Experimental Logic Diagram
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Figure 2: Decision tree and workflow for experimentally determining the hydrophobicity of the

target compound.

Pharmacokinetic Implications
Solubility & Permeability
With a LogP near 0.6, 5-(2-Methoxyethoxy)pyridin-2-amine sits in the "Sweet Spot" for

fragment-based drug discovery (FBDD):

Solubility: High (>1 mg/mL). The ether oxygen prevents the crystal lattice from becoming too

stable (unlike purely aromatic analogs).
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Permeability: Moderate. It is lipophilic enough to cross cell membranes via passive diffusion

but may require active transport if attached to larger, more polar scaffolds.

Blood-Brain Barrier (BBB)
For CNS drugs, a LogP of 2.0–3.0 is ideal. This fragment alone is too hydrophilic (LogP ~0.6)

to efficiently cross the BBB. However, it is often used as a "Polar Surface Area (PSA)

modulator". By attaching this fragment to a highly lipophilic core (e.g., a fluorinated phenyl

ring), it can lower the overall LogP of the drug into the CNS-penetrant range while reducing

non-specific binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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